Cas no 1806967-37-2 (6-Iodo-5-(trifluoromethyl)pyridin-3-amine)

6-Iodo-5-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative featuring both iodo and trifluoromethyl substituents, which enhance its reactivity and utility in cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group and the nucleophilic amine functionality makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its iodine moiety facilitates further functionalization via metal-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of complex heterocyclic frameworks. The compound’s structural features contribute to its stability and selectivity in synthetic applications, making it a preferred choice for researchers developing bioactive molecules or advanced materials.
6-Iodo-5-(trifluoromethyl)pyridin-3-amine structure
1806967-37-2 structure
Product name:6-Iodo-5-(trifluoromethyl)pyridin-3-amine
CAS No:1806967-37-2
MF:C6H4F3IN2
MW:288.009043693542
CID:4803392

6-Iodo-5-(trifluoromethyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Iodo-5-(trifluoromethyl)pyridin-3-amine
    • 5-Amino-2-iodo-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-1-3(11)2-12-5(4)10/h1-2H,11H2
    • InChI Key: FLKKTIVJQVYORZ-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)(F)F)=CC(=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9

6-Iodo-5-(trifluoromethyl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029014813-250mg
5-Amino-2-iodo-3-(trifluoromethyl)pyridine
1806967-37-2 95%
250mg
$980.00 2022-03-31
Alichem
A029014813-1g
5-Amino-2-iodo-3-(trifluoromethyl)pyridine
1806967-37-2 95%
1g
$3,068.70 2022-03-31

6-Iodo-5-(trifluoromethyl)pyridin-3-amine Related Literature

Additional information on 6-Iodo-5-(trifluoromethyl)pyridin-3-amine

Recent Advances in the Application of 6-Iodo-5-(trifluoromethyl)pyridin-3-amine (CAS: 1806967-37-2) in Chemical Biology and Pharmaceutical Research

The compound 6-Iodo-5-(trifluoromethyl)pyridin-3-amine (CAS: 1806967-37-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic amine, characterized by the presence of an iodine atom and a trifluoromethyl group on a pyridine scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, making it a focal point for interdisciplinary research.

One of the most notable applications of 6-Iodo-5-(trifluoromethyl)pyridin-3-amine is in the design of kinase inhibitors targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the synthesis of selective inhibitors for the epidermal growth factor receptor (EGFR) family. The iodine moiety facilitates further functionalization via cross-coupling reactions, enabling the rapid generation of diverse analogs with improved binding affinity and pharmacokinetic properties. The trifluoromethyl group, known for its metabolic stability and lipophilicity, enhances the compound's bioavailability, a critical factor in drug development.

In addition to its role in oncology, this compound has shown promise in antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel quinolone derivatives, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The presence of the iodine atom was found to be crucial for binding to bacterial topoisomerase IV, a validated target for antibacterial agents. These findings underscore the potential of 6-Iodo-5-(trifluoromethyl)pyridin-3-amine as a scaffold for addressing the global challenge of antimicrobial resistance.

The radiopharmaceutical applications of this compound have also been explored, particularly in positron emission tomography (PET) imaging. Researchers at the University of California, San Francisco, recently developed a carbon-11 labeled derivative of 6-Iodo-5-(trifluoromethyl)pyridin-3-amine for use in neuroimaging studies. The iodine atom's position allows for straightforward isotopic substitution, while the trifluoromethyl group contributes to the compound's blood-brain barrier permeability. Preliminary results indicate high specificity for amyloid plaques, suggesting potential utility in Alzheimer's disease diagnostics.

Synthetic methodologies for 6-Iodo-5-(trifluoromethyl)pyridin-3-amine have seen significant improvements in recent years. A 2024 publication in Organic Process Research & Development described a scalable, one-pot synthesis route that achieves >90% yield while minimizing hazardous byproducts. This advancement addresses previous challenges in large-scale production, paving the way for broader application in medicinal chemistry campaigns. The optimized protocol employs mild reaction conditions and environmentally benign solvents, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.

Despite these promising developments, challenges remain in fully exploiting the potential of this compound. Structure-activity relationship studies suggest that while the iodine and trifluoromethyl groups confer desirable properties, they may also contribute to off-target effects in some biological systems. Current research efforts are focused on understanding these limitations through comprehensive in vitro and in vivo profiling. Additionally, computational modeling approaches are being employed to predict the metabolic fate of derivatives, with particular attention to potential iodine-mediated toxicity.

In conclusion, 6-Iodo-5-(trifluoromethyl)pyridin-3-amine (CAS: 1806967-37-2) represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique combination of structural features enables the creation of compounds with tailored biological activities, from anticancer agents to antimicrobials and diagnostic tools. As synthetic methods continue to improve and our understanding of its structure-activity relationships deepens, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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